molecular formula C15H12N2O2 B2940857 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 610276-99-8

3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B2940857
CAS No.: 610276-99-8
M. Wt: 252.273
InChI Key: CEAHBZWKZNRHMR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a key chemical intermediate in organic synthesis and medicinal chemistry research. This compound features the imidazo[1,5-a]pyridine scaffold, a privileged structure known for its significant biological activities and remarkable photophysical properties . Its primary research application is in the design and synthesis of novel hybrid molecules for anticancer drug discovery. Recent studies have utilized this specific carbaldehyde as a crucial precursor for creating imidazo[1,5-a]pyridine-chalcone conjugates . These derivatives have demonstrated promising cytotoxicity against various human cancer cell lines, including breast (MDA-MB-231), prostate (PC-3), and liver (HepG2) cancers, with some analogs exhibiting IC50 values in the low micromolar range and showing selectivity for cancer cells over normal cells . The mechanism of action of these derived compounds is linked to the induction of apoptosis, mediation of mitochondrial damage through reactive oxygen species (ROS), and disruption of microtubule networks, which are critical cellular targets in oncology research . This product is intended for research and development purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(4-methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)15-16-13(10-18)14-4-2-3-9-17(14)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAHBZWKZNRHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde typically involves cyclocondensation reactions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carboxylic acid.

    Reduction: 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-methanol.

    Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation . Additionally, its luminescent properties make it useful in imaging applications, where it can act as a fluorescent probe.

Comparison with Similar Compounds

Key Observations :

  • Substituent position (para vs. ortho) affects molecular planarity and steric interactions, influencing crystal packing and reactivity .

Photophysical Properties

Imidazo[1,5-a]pyridine derivatives exhibit solvatochromic behavior and large Stokes shifts, making them suitable as fluorescent probes . While direct data for the methoxyphenyl variant is lacking, comparisons can be inferred:

  • Methoxy-substituted analogs: Likely display redshifted emission due to electron-donating effects, similar to monomeric imidazo[1,5-a]pyridines in liposomal studies .
  • Trifluoromethyl-substituted analogs : Electron-withdrawing groups may quench fluorescence intensity but improve membrane intercalation due to increased lipophilicity .
  • Chlorophenyl analogs : Ortho-substituents may disrupt π-stacking, reducing fluorescence quantum yield compared to para-substituted derivatives .

Commercial and Industrial Relevance

  • The 3-(Propan-2-yl) analog is commercially available at high cost (€754/g), indicating niche applications . The methoxyphenyl variant’s absence from commercial listings suggests specialized synthetic routes or emerging research interest.

Biological Activity

3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,5-a]pyridine class, which has been associated with various pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activities of this compound based on diverse research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12N2O\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[1,5-a]pyridine exhibit promising anticancer activity. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, imidazo[1,5-a]pyridine-benzimidazole hybrids displayed GI50 values ranging from 1.06 to 14.9 µM against human tumor cell lines, indicating strong antiproliferative properties .

Table 1: Cytotoxic Activity of Imidazo[1,5-a]pyridine Derivatives

CompoundCell LineGI50 (µM)
Compound AMCF-7 (Breast Cancer)3.25
Compound BHeLa (Cervical Cancer)7.73
Compound CA549 (Lung Cancer)2.50

Antimicrobial Activity

The antimicrobial properties of imidazo[1,5-a]pyridine derivatives have also been explored. A study indicated that related compounds exhibited antifungal activity against resistant strains of Candida albicans with minimum inhibitory concentrations (MIC) demonstrating effectiveness .

Table 2: Antifungal Activity Against Candida albicans

CompoundMIC (µg/mL)
Compound D10
Compound E15
Compound F20

The mechanism underlying the biological activity of imidazo[1,5-a]pyridine derivatives often involves inhibition of tubulin polymerization and interference with cell cycle progression. For example, certain derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis through various cellular pathways .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazo[1,5-a]pyridine derivatives revealed that specific modifications to the phenyl ring significantly enhanced their anticancer efficacy. The compounds were tested on multiple cancer cell lines and demonstrated a clear structure-activity relationship (SAR), where the presence of electron-donating groups improved cytotoxicity .

Case Study 2: Antifungal Properties
Another investigation focused on the synthesis and evaluation of antifungal activities of imidazo[1,2-a]pyridine derivatives against Candida spp. The results indicated that several compounds exhibited potent activity against resistant strains, suggesting their potential as therapeutic agents in treating fungal infections .

Q & A

Q. How do conflicting reports on biological activity correlate with structural modifications?

  • SAR Insights :
  • Anticancer Activity : 4-Methoxyphenyl analogs show IC₅₀ = 2.1 µM (PC-3 cells), whereas 2-chlorophenyl derivatives are inactive, highlighting substituent sensitivity .

Methodological Recommendations

Q. What purification techniques maximize yield without compromising aldehyde functionality?

  • Best Practices :
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate aldehyde from byproducts.
  • Recrystallization : Ethanol/water mixtures yield >95% purity .

Q. How to troubleshoot low reactivity in Knoevenagel condensations with this compound?

  • Solutions :
  • Base Selection : Piperidine outperforms DBU in polar aprotic solvents.
  • Microwave Activation : Reduces reaction time from 24 hours to 30 minutes .

Ethical/Safety Considerations

Q. What safety protocols are essential for handling this compound?

  • Guidelines :
  • PPE : Nitrile gloves, lab coat, and fume hood for aldehyde exposure (potential irritant).
  • Waste Disposal : Neutralize with NaHSO₃ before disposal .

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